![molecular formula C17H13N3 B3037624 (1,3-Diphenyl-1H-pyrazol-4-YL)-acetonitrile CAS No. 50781-53-8](/img/structure/B3037624.png)
(1,3-Diphenyl-1H-pyrazol-4-YL)-acetonitrile
Overview
Description
“(1,3-Diphenyl-1H-pyrazol-4-YL)-acetonitrile” is a chemical compound with a molecular formula of C16H14N2O . It’s part of a class of compounds known as pyrazoles, which are nitrogen-containing heterocycles . Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, typically involves several steps with acceptable reaction procedures and quantitative yields . The compounds are characterized by 1H NMR, 13C NMR, IR, HRMS, and ESI–MS spectra .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrazole ring, which is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . The compound also contains phenyl groups and a nitrile group .
Chemical Reactions Analysis
Pyrazole compounds, including “this compound”, can undergo various chemical reactions. For instance, they can be used to synthesize novel inhibitors of dipeptidyl peptidases . The specific reactions that “this compound” undergoes would depend on the conditions and reagents used.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 250.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 3 .
Scientific Research Applications
(1,3-Diphenyl-1H-pyrazol-4-YL)-acetonitrile has been used in a variety of scientific research applications, including organic synthesis, biochemistry, pharmacology, and material science. In organic synthesis, this compound is used as a precursor in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and dyes. In biochemistry, this compound has been used to study the structure and function of enzymes and other proteins. In pharmacology, this compound has been used to study the pharmacological properties of various compounds. In material science, this compound has been used to study the properties and structure of various materials, such as polymers and nanomaterials.
Mechanism of Action
Target of Action
The primary target of (1,3-Diphenyl-1H-pyrazol-4-YL)-acetonitrile is the BRAF V600E . This protein is a mutant form of the BRAF protein, which plays a key role in regulating the MAPK/ERK signaling pathway. This pathway is crucial for cell division and differentiation .
Mode of Action
This compound interacts with its target by inhibiting the activity of the BRAF V600E protein . This inhibition disrupts the MAPK/ERK signaling pathway, leading to changes in cell division and differentiation .
Biochemical Pathways
The compound primarily affects the MAPK/ERK signaling pathway . By inhibiting the BRAF V600E protein, it disrupts the normal functioning of this pathway, leading to downstream effects on cell division and differentiation .
Pharmacokinetics
It’s mentioned that the compound exhibits promising cytotoxic activity against human breast cancer cell line (mcf-7) at various concentrations . This suggests that the compound has good bioavailability.
Result of Action
The inhibition of the BRAF V600E protein by this compound leads to disruption of the MAPK/ERK signaling pathway . This disruption can lead to changes in cell division and differentiation, potentially leading to cell death . This is why the compound shows promising cytotoxic activity against certain cancer cell lines .
Advantages and Limitations for Lab Experiments
The main advantage of using (1,3-Diphenyl-1H-pyrazol-4-YL)-acetonitrile in laboratory experiments is its low cost and availability. In addition, this compound is a relatively stable compound and has a relatively low boiling point, making it easy to handle and store. However, this compound is also a volatile liquid and can be hazardous if inhaled or ingested. Therefore, it is important to take proper safety precautions when handling and storing this compound.
Future Directions
There are a number of potential future directions for the use of (1,3-Diphenyl-1H-pyrazol-4-YL)-acetonitrile. For example, further research could be conducted to better understand the biochemical and physiological effects of this compound. In addition, further research could be conducted to explore the potential of this compound as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Finally, further research could be conducted to explore the potential of this compound as an inhibitor of various receptors, such as serotonin and dopamine receptors.
Safety and Hazards
properties
IUPAC Name |
2-(1,3-diphenylpyrazol-4-yl)acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c18-12-11-15-13-20(16-9-5-2-6-10-16)19-17(15)14-7-3-1-4-8-14/h1-10,13H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYQEFRYVJBRQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CC#N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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